molecular formula C7H6ClNO3 B1354517 3-Chloro-5-methoxyisonicotinic acid CAS No. 214976-36-0

3-Chloro-5-methoxyisonicotinic acid

Cat. No. B1354517
M. Wt: 187.58 g/mol
InChI Key: PAUHOSGGUVTDAE-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisonicotinic acid is a chemical compound with the CAS Number: 214976-36-0 . It has a molecular weight of 187.58 and its IUPAC name is 3-chloro-5-methoxyisonicotinic acid .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-methoxyisonicotinic acid is 1S/C7H6ClNO3/c1-12-5-3-9-2-4 (8)6 (5)7 (10)11/h2-3H,1H3, (H,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-5-methoxyisonicotinic acid is a yellow to brown solid . It is stored at room temperature .

Scientific Research Applications

Synthesis and Metallation

  • 3-Chloro-5-methoxyisonicotinic acid is used in the synthesis and metallation of specific derivatives, contributing to the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This process highlights the significance of 3-Chloro-5-methoxyisonicotinic acid in facilitating the creation of pyridones through a smooth acid-catalyzed conversion (Epsztajn et al., 1989).

Exploration of Reaction Products in Alcoholic Solutions

  • The thermal transformation of trans-5-O-caffeoylquinic acid in alcoholic solutions leads to the formation of various compounds, including chlorogenic acid derivatives and reaction products with water and alcohol. This demonstrates the potential role of 3-Chloro-5-methoxyisonicotinic acid in the formation of complex organic compounds under specific conditions (Dawidowicz & Typek, 2015).

Role in Biomedical Applications

  • Chlorogenic acid, related to 3-Chloro-5-methoxyisonicotinic acid, has been found to possess biomedical activities, making it potentially useful in pharmaceuticals, food additives, and cosmetics. This highlights the compound's significance in developing health-promoting products (Iwahashi et al., 1986).

Fluorescence Quenching Studies

  • The fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid, a compound related to 3-Chloro-5-methoxyisonicotinic acid, has been studied, providing insights into the static quenching mechanism in certain systems. This is significant for understanding the photophysical properties of related compounds (Geethanjali et al., 2015).

Nutraceutical and Food Additive Applications

  • Chlorogenic acid, closely related to 3-Chloro-5-methoxyisonicotinic acid, serves as a nutraceutical for treating metabolic syndrome and as a food additive with antimicrobial and antioxidant properties. This dual role showcases the versatility of compounds in this chemical family in both health and food industries (Santana-Gálvez et al., 2017).

Pharmaceutical Research and Potential Therapeutic Roles

  • The pharmacological profile of Chlorogenic Acid, which shares structural similarities with 3-Chloro-5-methoxyisonicotinic acid, includes a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. This suggests potential pharmaceutical applications for compounds within this chemical group (Naveed et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

3-chloro-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUHOSGGUVTDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440700
Record name 3-Chloro-5-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxyisonicotinic acid

CAS RN

214976-36-0
Record name 3-Chloro-5-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AP Krapcho, CE Gallagher, A Hammach… - Journal of …, 1998 - Wiley Online Library
Synthetic routes have been developed which lead to ring‐hydroxylated aza‐analogues of antitumor anthrapyrazoles, namely, 2,5‐bis[(aminoalkyI)amino] substituted 10‐…
Number of citations: 9 onlinelibrary.wiley.com

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